

Application Notes and Protocols: Synthesis of Pigment Yellow 180 Utilizing 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Ethylenedianiline

Cat. No.: B146408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pigment Yellow 180, a high-performance benzimidazolone pigment. The synthesis centrally involves the use of **2,2'-Ethylenedianiline** as a key starting material.

Introduction

Pigment Yellow 180 (C.I. Pigment Yellow 180; CAS No. 77804-81-0) is a greenish-yellow pigment renowned for its excellent heat stability, lightfastness, and resistance to migration, making it a preferred choice for coloring plastics, printing inks, and coatings.[1][2] Its molecular formula is C₃₆H₃₂N₁₀O₈. [3] The synthesis of Pigment Yellow 180 is a classic example of diazo chemistry, involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. In this synthesis, **2,2'-Ethylenedianiline** (also known as 1,2-bis(2-aminophenoxy)ethane) serves as the diamine, which is bis-diazotized and then coupled with two equivalents of 5-acetoacetylaminobenzimidazolone (AABI).

Chemical Structures and Reaction Scheme

The overall synthesis of Pigment Yellow 180 can be depicted as follows:

Step 1: Bis-diazotization of **2,2'-Ethylenedianiline**



Step 2: Azo Coupling Reaction



Experimental Protocols

The following protocols are representative procedures for the synthesis of Pigment Yellow 180. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired pigment characteristics.

Protocol 1: Laboratory-Scale Synthesis of Pigment Yellow 180

This protocol outlines a standard laboratory procedure for the synthesis of Pigment Yellow 180.

Materials and Reagents:

- **2,2'-Ethylenedianiline (BAPE)**
- Hydrochloric acid (HCl), concentrated (37%)
- Sodium nitrite (NaNO₂)
- Urea
- 5-Acetoacetylaminobenzimidazolone (AABI)
- Sodium hydroxide (NaOH)
- Sodium acetate (CH₃COONa)
- Methanol
- Distilled water

Experimental Procedure:

Part A: Preparation of the Bis-diazonium Salt of **2,2'-Ethylenedianiline**

- In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 24.4 g (0.1 mol) of **2,2'-Ethylenedianiline** in 200 mL of water and 25 mL of concentrated hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Dissolve 14.0 g (0.2 mol) of sodium nitrite in 50 mL of water and cool the solution to 0-5 °C.
- Add the cold sodium nitrite solution dropwise to the stirred suspension of **2,2'-Ethylenedianiline** hydrochloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
- Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
- Add a small amount of urea to the reaction mixture to decompose any remaining excess nitrous acid. The resulting solution is the bis-diazonium salt of **2,2'-Ethylenedianiline** and should be used immediately in the next step.

Part B: Preparation of the Coupling Component Solution

- In a separate 1 L beaker, dissolve 49.0 g (0.21 mol) of 5-acetoacetylaminobenzimidazolone (AABI) in 400 mL of water containing 16.8 g (0.42 mol) of sodium hydroxide.
- Stir the mixture until a clear solution is obtained.
- Cool the AABI solution to 10-15 °C in an ice bath.

Part C: Azo Coupling Reaction

- Slowly add the freshly prepared bis-diazonium salt solution from Part A to the stirred AABI solution from Part B over a period of 60-90 minutes.

- During the addition, maintain the temperature of the reaction mixture between 10-20 °C and the pH between 5-6 by adding a solution of sodium acetate as a buffer.
- After the addition is complete, continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the completion of the coupling reaction.
- The formation of a yellow precipitate indicates the formation of Pigment Yellow 180.

Part D: Isolation and Purification of Pigment Yellow 180

- Heat the pigment slurry to 90-95 °C and maintain this temperature for 1 hour to promote pigment crystallization.
- Allow the slurry to cool to room temperature and then filter the yellow precipitate using a Buchner funnel.
- Wash the filter cake thoroughly with hot water until the filtrate is colorless and neutral to pH paper.
- Wash the filter cake with methanol to remove any organic impurities.
- Dry the pigment in an oven at 80-100 °C to a constant weight.
- The dried pigment can be pulverized to obtain a fine powder.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of Pigment Yellow 180.

Table 1: Reactant Quantities for Laboratory-Scale Synthesis

Reactant	Molecular Weight (g/mol)	Moles (mol)	Mass (g)
2,2'-Ethylenedianiline (BAPE)	244.31	0.1	24.4
Sodium Nitrite (NaNO ₂)	69.00	0.2	14.0
5-Acetoacetylaminobenzimidazolone (AABI)	233.23	0.21	49.0
Sodium Hydroxide (NaOH)	40.00	0.42	16.8

Table 2: Typical Properties of Pigment Yellow 180

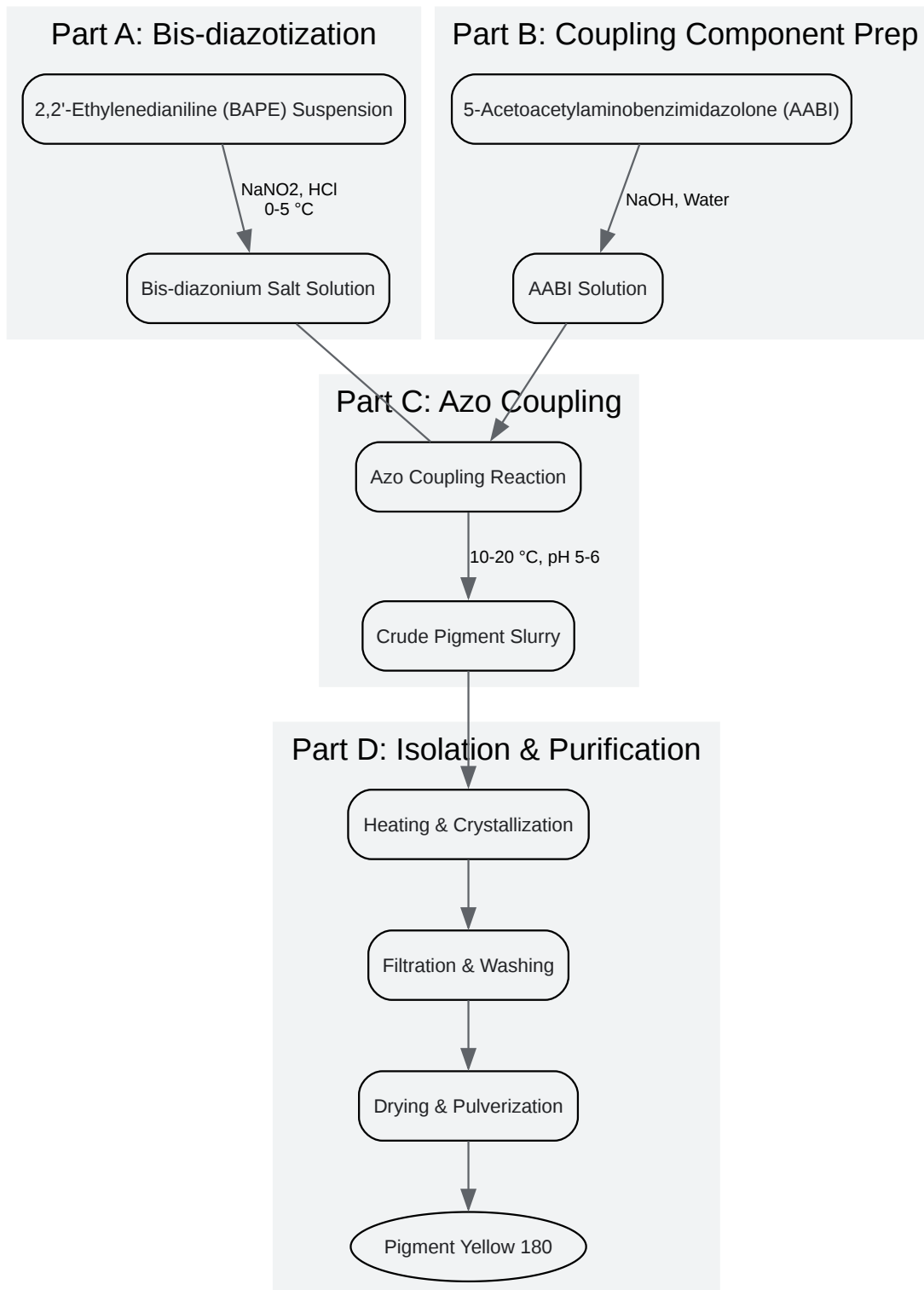
Property	Value	Reference
Heat Stability	290-300 °C	[3][4]
Lightfastness (Blue Wool Scale)	6-7	[3][5]
Oil Absorption (g/100g)	40-50	-
Specific Surface Area (m ² /g)	20-30	[3]
Density (g/cm ³)	1.4-1.6	-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Pigment Yellow 180.

Synthesis Workflow of Pigment Yellow 180

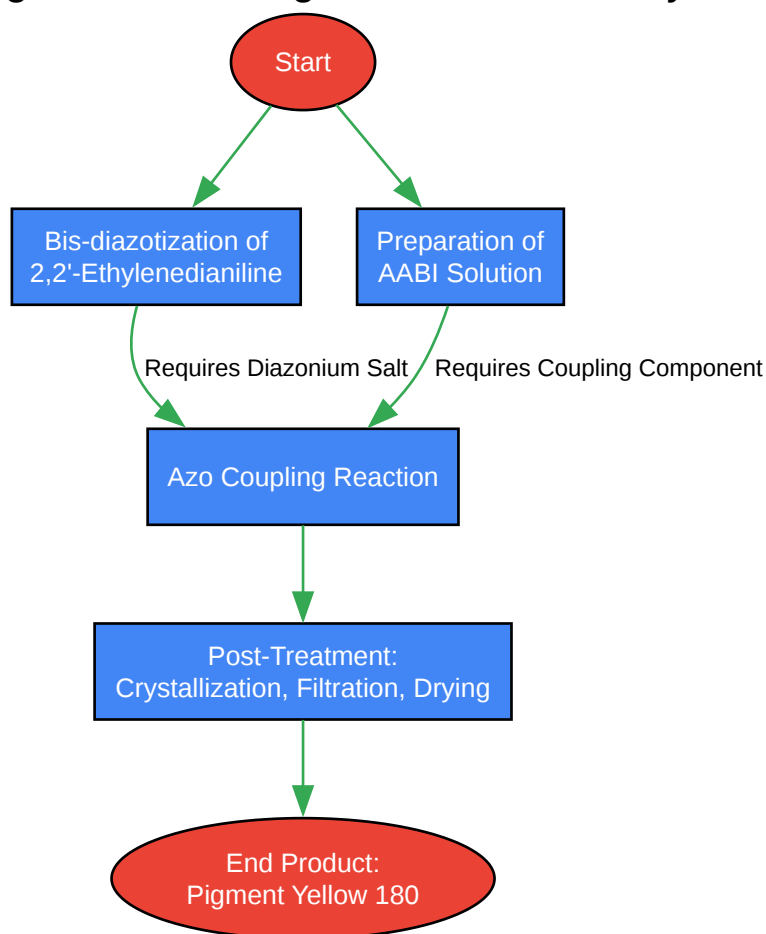
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Pigment Yellow 180.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical relationship and dependencies between the key steps in the synthesis.

Logical Flow of Pigment Yellow 180 Synthesis



[Click to download full resolution via product page](#)

Caption: Logical flow of the synthesis process.

Safety Precautions

- All experimental procedures should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

- Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.
- Handle concentrated acids and bases with extreme care.

Conclusion


The synthesis of Pigment Yellow 180 using **2,2'-Ethylenedianiline** is a robust and well-established process. The protocols and data presented in these application notes provide a solid foundation for researchers to produce and study this important pigment. Careful control of reaction parameters such as temperature and pH is crucial for obtaining a high-quality product with the desired coloristic and performance properties. Further optimization of the post-treatment steps can also influence the final particle size and crystal morphology of the pigment, thereby affecting its application performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents [patents.google.com]
- 2. pigments.com [pigments.com]
- 3. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]
- 4. News - PIGMENT ORANGE 64  Introduction and Application [precisechem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Pigment Yellow 180 Utilizing 2,2'-Ethylenedianiline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146408#use-of-2-2-ethylenedianiline-in-the-synthesis-of-pigment-yellow-180]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com